molecular formula C12H10ClNO2 B11874704 1-(2-Chloro-7-hydroxy-4-methylquinolin-8-yl)ethanone

1-(2-Chloro-7-hydroxy-4-methylquinolin-8-yl)ethanone

Cat. No.: B11874704
M. Wt: 235.66 g/mol
InChI Key: DLMGUZQFFOWBBD-UHFFFAOYSA-N
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Description

1-(2-Chloro-7-hydroxy-4-methylquinolin-8-yl)ethanone is a heterocyclic aromatic compound with the molecular formula C12H10ClNO2 and a molecular weight of 235.67 g/mol . This compound is part of the quinoline family, known for its diverse biological activities and applications in various fields of research.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chloro-7-hydroxy-4-methylquinolin-8-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(2-Chloro-7-hydroxy-4-methylquinolin-8-yl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Chloro-7-hydroxy-4-methylquinolin-8-yl)ethanone is not fully understood. it is believed to interact with specific molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The hydroxyl and carbonyl groups in the compound may play a crucial role in its binding affinity and activity .

Comparison with Similar Compounds

Similar Compounds

    1-(2-Chloro-7-hydroxyquinolin-8-yl)ethanone: Lacks the methyl group at the 4-position.

    1-(2-Chloro-4-methylquinolin-8-yl)ethanone: Lacks the hydroxyl group at the 7-position.

    1-(2-Chloroquinolin-8-yl)ethanone: Lacks both the hydroxyl and methyl groups.

Uniqueness

1-(2-Chloro-7-hydroxy-4-methylquinolin-8-yl)ethanone is unique due to the presence of both the hydroxyl and methyl groups, which may contribute to its distinct chemical reactivity and biological activity. These functional groups can influence the compound’s solubility, stability, and interaction with biological targets .

Properties

Molecular Formula

C12H10ClNO2

Molecular Weight

235.66 g/mol

IUPAC Name

1-(2-chloro-7-hydroxy-4-methylquinolin-8-yl)ethanone

InChI

InChI=1S/C12H10ClNO2/c1-6-5-10(13)14-12-8(6)3-4-9(16)11(12)7(2)15/h3-5,16H,1-2H3

InChI Key

DLMGUZQFFOWBBD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1C=CC(=C2C(=O)C)O)Cl

Origin of Product

United States

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